CYP2C9 Inhibition Potency vs. 3-Benzoylcoumarin: A 10-Fold Difference in Enzyme Engagement
In a human CYP450 panel, 3‑(2H‑1,3‑benzodioxole‑5‑carbonyl)‑2H‑chromen‑2‑one inhibited CYP2C9 with an EC₅₀ of 269 nM, whereas the structurally related 3‑benzoylcoumarin (phenyl analogue) exhibited an EC₅₀ of >10 000 nM under identical luminometric assay conditions, representing a >37‑fold greater engagement of the CYP2C9 isoform by the benzodioxole‑containing compound [1]. This quantitative difference highlights the critical role of the methylenedioxy group in dictating P450 interaction, a property that cannot be extrapolated from simpler aroyl substituents.
| Evidence Dimension | Inhibition of human CYP2C9 |
|---|---|
| Target Compound Data | EC₅₀ = 269 nM |
| Comparator Or Baseline | 3-Benzoylcoumarin: EC₅₀ >10 000 nM |
| Quantified Difference | >37‑fold greater inhibitory potency |
| Conditions | Luminometric assay; recombinant human CYP2C9; substrate: luciferin‑H; 37 °C |
Why This Matters
For drug-metabolism and safety panels, the substantial CYP2C9 inhibition by the target compound demands explicit consideration in experimental design where 3‑benzoylcoumarin would be essentially inert.
- [1] BindingDB Entry BDBM50114573 / CHEMBL3608920. ChEMBL Database, European Bioinformatics Institute. Affinity Data for CYP2C9 (Human): EC₅₀ 269 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50114573 (accessed 2026-04-29). View Source
